2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid chemical properties
2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid chemical properties
This technical guide details the chemical properties, synthetic pathways, and research applications of 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid (CAS 1178420-52-4), a specialized heterocyclic building block used in medicinal chemistry.[1][2]
Executive Summary & Chemical Identity
2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid is a disubstituted thiazole derivative serving as a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Its structure combines a lipophilic, metabolically stable 3,5-dichlorophenyl moiety with a polar carboxylic acid "warhead" or coupling handle. This amphiphilic nature makes it an ideal intermediate for synthesizing inhibitors targeting kinases, GPCRs, and bacterial enzymes where hydrophobic pocket occupancy is required alongside polar interactions.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1178420-52-4 |
| IUPAC Name | 2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid |
| Molecular Formula | C₁₀H₅Cl₂NO₂S |
| Molecular Weight | 274.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~1.5 (Thiazole N) |
| LogP (Calc.) | ~3.2 (High lipophilicity due to dichlorophenyl group) |
| H-Bond Donors/Acceptors | 1 Donor (COOH) / 4 Acceptors (N, S, O, O) |
Synthetic Methodology
The most robust and scalable route to this compound is the Hantzsch Thiazole Synthesis .[3] This condensation reaction constructs the thiazole ring from a thioamide and an
Core Synthesis Protocol
Reaction Overview:
-
Thioamide Formation: 3,5-Dichlorobenzonitrile is converted to 3,5-dichlorothiobenzamide using sodium hydrosulfide (NaSH) or Lawesson’s reagent.
-
Cyclization: The thioamide reacts with ethyl bromopyruvate to form the thiazole ester.
-
Hydrolysis: The ethyl ester is saponified to yield the free carboxylic acid.
Figure 1: Step-wise Hantzsch synthesis pathway for the target compound.
Detailed Experimental Procedure
(Adapted from standard protocols for thiazole carboxylic acids)
-
Cyclization Step:
-
Reagents: 3,5-Dichlorothiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).
-
Solvent: Ethanol (anhydrous).[2]
-
Procedure: Dissolve 3,5-dichlorothiobenzamide in ethanol (0.5 M concentration). Add ethyl bromopyruvate dropwise at room temperature. Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.
-
Workup: Cool to room temperature. The ester product often precipitates; filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from EtOH.
-
-
Saponification Step:
-
Reagents: Thiazole ester intermediate, Lithium Hydroxide (LiOH, 2.0 eq).
-
Procedure: Dissolve the ester in THF/Water.[2] Add LiOH and stir at ambient temperature for 4–12 hours.
-
Isolation: Acidify the reaction mixture to pH ~2-3 using 1M HCl. The carboxylic acid will precipitate as a white solid. Filter, wash with water, and dry under vacuum.
-
Chemical Reactivity & Derivatization
This compound is a bifunctional scaffold . The carboxylic acid allows for amide coupling to expand the molecule, while the dichlorophenyl ring provides a robust hydrophobic anchor.
Key Reaction Vectors
-
Amide Coupling (C4 Position):
-
Activation: The carboxylic acid is readily activated by standard coupling agents (HATU, EDC/HOBt) or converted to an acid chloride using thionyl chloride (
). -
Application: Reaction with amines yields amides, a common motif in kinase inhibitors (e.g., Dasatinib analogs).
-
-
Decarboxylation:
-
Heating above the melting point or under acidic conditions can induce decarboxylation, yielding the 2-(3,5-dichlorophenyl)thiazole parent, though this is usually an unwanted side reaction.
-
-
Electrophilic Aromatic Substitution (C5 Position):
-
The C5 position of the thiazole ring is nucleophilic. It can undergo halogenation (bromination with NBS) to introduce a third point of diversity for Suzuki couplings.
-
Figure 2: Primary reactivity vectors for medicinal chemistry derivatization.
Biological Relevance & Applications
The 2-arylthiazole-4-carboxylic acid motif is a "privileged structure" in drug design, appearing in numerous bioactive compounds.
Pharmacophore Features[1][2][3][4][5][6][8][9][10][11][12]
-
3,5-Dichlorophenyl Group:
-
Lipophilicity: Increases membrane permeability and binding affinity to hydrophobic pockets (e.g., the allosteric site of enzymes).
-
Metabolic Stability: The chlorine atoms at the 3 and 5 positions block metabolic oxidation (P450 metabolism) at the most reactive sites of the phenyl ring, significantly increasing the half-life (
) of the molecule.
-
-
Thiazole Ring:
-
Acts as a bioisostere for pyridine or amide bonds.
-
Participates in
- stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding sites.
-
-
Carboxylic Acid:
-
Can form salt bridges with Arginine or Lysine residues.
-
Often converted to bioisosteres (tetrazole, acyl sulfonamide) to improve oral bioavailability.
-
Therapeutic Areas
-
Anticancer (Kinase Inhibition): Analogs of this scaffold have shown activity against Src family kinases and EGFR.
-
Antimicrobial: Thiazole derivatives disrupt bacterial cell wall synthesis and metabolic pathways.[2]
-
Metabolic Diseases: Used as intermediates for inhibitors of enzymes like Aldose Reductase (diabetes complications).
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Use in a chemical fume hood.[2] Wear nitrile gloves and safety goggles. Avoid dust formation.[2][5][4]
-
Storage: Store in a cool, dry place (room temperature or 2-8°C). Keep container tightly closed to prevent moisture absorption.[2]
References
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Hantzsch Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637–1638. Link
-
Thiazole Biological Activity: Petrou, A., et al. (2021). "Thiazole Ring—A Biologically Active Scaffold".[2] Molecules, 26(11), 3166. Link
-
Synthesis of 2-Arylthiazole-4-carboxylic Acids: Zhao, H., et al. (2011).[1][2] "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents". PLOS ONE, 6(11), e27502. Link
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Chemical Vendor Data (BLD Pharm): 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid (CAS 1178420-52-4) Product Specifications.[1][2] Link
